molecular formula C10H12BrFO2 B14756644 1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene

Cat. No.: B14756644
M. Wt: 263.10 g/mol
InChI Key: IQQRYQGCKIWYIP-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated anisole derivative, followed by the introduction of isopropoxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions like nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding hydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.

Scientific Research Applications

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with specific proteins to modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluoro-2-methoxybenzene
  • 2-Bromoanisole
  • 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Uniqueness

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

1-bromo-5-fluoro-2-methoxy-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H12BrFO2/c1-6(2)14-10-5-9(13-3)7(11)4-8(10)12/h4-6H,1-3H3

InChI Key

IQQRYQGCKIWYIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1F)Br)OC

Origin of Product

United States

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